molecular formula C10H20N2OS B15279002 N-(3-Morpholinopropyl)thietan-3-amine

N-(3-Morpholinopropyl)thietan-3-amine

Cat. No.: B15279002
M. Wt: 216.35 g/mol
InChI Key: HIQLHGAIBXSFQB-UHFFFAOYSA-N
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Description

N-(3-Morpholinopropyl)thietan-3-amine is a sulfur-containing heterocyclic compound characterized by a four-membered thietane ring (C₃H₆S) linked to a 3-morpholinopropyl substituent. Its synthesis likely involves alkylation or amination steps, as inferred from related compounds .

Properties

Molecular Formula

C10H20N2OS

Molecular Weight

216.35 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)thietan-3-amine

InChI

InChI=1S/C10H20N2OS/c1(2-11-10-8-14-9-10)3-12-4-6-13-7-5-12/h10-11H,1-9H2

InChI Key

HIQLHGAIBXSFQB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2CSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Morpholinopropyl)thietan-3-amine typically involves the reaction of a thietane precursor with a morpholine derivative. One common method involves the nucleophilic substitution reaction of a thietane compound with 3-morpholinopropylamine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Morpholinopropyl)thietan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives .

Mechanism of Action

The mechanism of action of N-(3-Morpholinopropyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The presence of both the thietane and morpholine rings allows it to interact with different biological molecules, potentially inhibiting or activating specific enzymes and receptors .

Comparison with Similar Compounds

The following section compares N-(3-Morpholinopropyl)thietan-3-amine with structurally or functionally related compounds, emphasizing differences in biological activity, structural features, and research findings.

Structural and Functional Analogues
Compound Name Core Structure Substituent Biological Activity Key Findings/Activity Data Reference
This compound Thietan-3-amine 3-Morpholinopropyl Hypothesized: Antifungal/Antitumor Structural analog to active compounds; potential for hydrogen bonding due to morpholine group
N-(3-Methylbutyl)thietan-3-amine Thietan-3-amine 3-Methylbutyl Not reported Lab use only; lacks polar morpholine group, reducing solubility
N-(3-Morpholinopropyl) nicotinamide Nicotinamide 3-Morpholinopropyl Monoamine oxidase (MAO) inhibition Synthesized as MAO inhibitors; morpholine enhances solubility and binding affinity
Quinazoline derivative Quinazoline 3-Morpholinopropyl, hydrazone Antitumor Stabilized by hydrogen bonds; planar quinazoline ring enhances DNA intercalation
Thiazol-imine derivatives Thiazol-2(3H)-imine 3-Morpholinopropyl, phenyl Antifungal IC₅₀ values: 8–32 µg/mL against Candida spp.; morpholine improves membrane penetration
Detailed Analysis

N-(3-Methylbutyl)thietan-3-amine

  • Structural Comparison: Shares the thietan-3-amine core but replaces the morpholinopropyl group with a hydrophobic 3-methylbutyl chain.
  • Impact on Activity: The absence of morpholine reduces polarity, likely decreasing water solubility and target interaction capability. No biological data is reported, limiting direct comparison .

2.2.2. N-(3-Morpholinopropyl) Nicotinamide

  • Functional Comparison: Retains the morpholinopropyl group but uses a nicotinamide core.
  • Biological Role : Acts as a MAO inhibitor, with the morpholine moiety enhancing pharmacokinetic properties (e.g., blood-brain barrier penetration). Computational studies suggest competitive binding to MAO active sites .

Quinazoline Derivative (Antitumor)

  • Structural Features : Incorporates a planar quinazoline ring and hydrazone linker, enabling DNA intercalation and topoisomerase inhibition.
  • Role of Morpholine : Stabilizes crystal structure via hydrogen bonds (N–H⋯O); may enhance tumor cell uptake .

Thiazol-imine Derivatives (Antifungal)

  • Activity Data: Demonstrated potent antifungal activity against Candida albicans (MIC: 8 µg/mL). The morpholinopropyl group enhances lipophilicity, promoting fungal membrane disruption .
Key Trends and Mechanistic Insights
  • Morpholinopropyl Group: Consistently improves solubility and target affinity across diverse scaffolds (thiazole, quinazoline, nicotinamide). Its role ranges from pharmacokinetic modulator (MAO inhibitors) to direct binding contributor (antifungal agents).
  • Quinazoline/Thiazole: Aromatic systems enable π-π stacking and intercalation, critical for antitumor/antifungal mechanisms.
  • Synthetic Accessibility : Thietan-3-amine derivatives require fewer synthetic steps compared to quinazoline-based compounds, which involve multi-step hydrazone formation .

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